1-(2-Phenylbutyl)pyridin-1-ium chloride
Description
1-(2-Phenylbutyl)pyridin-1-ium chloride is a pyridinium-based ionic liquid (IL) characterized by a phenylbutyl substituent attached to the pyridinium cation and a chloride counterion. Pyridinium ILs generally exhibit tunable physicochemical properties based on substituent modifications, making them versatile in pharmaceutical and material science applications .
Properties
CAS No. |
62163-54-6 |
|---|---|
Molecular Formula |
C15H18ClN |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
1-(2-phenylbutyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C15H18N.ClH/c1-2-14(15-9-5-3-6-10-15)13-16-11-7-4-8-12-16;/h3-12,14H,2,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
JEBUKDCNPHWRFG-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C[N+]1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance of 1-(2-Phenylbutyl)pyridin-1-ium Chloride
The compound’s quaternary ammonium structure confers solubility in polar solvents and reactivity in nucleophilic substitution reactions. The 2-phenylbutyl side chain introduces steric and electronic effects that influence crystallization behavior and stability. Comparative studies of analogous pyridinium salts, such as 1-benzyl-3-carbamoylpyridinium chloride, demonstrate that alkyl chain length and substituent positioning critically affect melting points and catalytic properties.
Classical Alkylation Methods for Pyridinium Salt Synthesis
Nucleophilic Displacement Using Halogenated Precursors
The most direct route involves the alkylation of pyridine with 2-phenylbutyl chloride in polar aprotic solvents. A representative protocol from patent literature employs acetonitrile as the solvent under reflux conditions (130°C) for 150 hours, yielding 61–85% of the target compound after Soxhlet extraction with ethyl acetate. Critical parameters include:
Alternative Halogenation Strategies
Recent innovations utilize thionyl chloride (SOCl₂) to generate reactive intermediates. For instance, 3-(hydroxymethyl)phenol treated with SOCl₂ at 0°C produces 3-(chloromethyl)phenol, which subsequently reacts with pyridine derivatives. This method achieves 85% purity but requires rigorous exclusion of moisture to prevent hydrolysis.
Optimized Synthetic Routes for this compound
Microwave-Assisted Synthesis
A patent-pending approach reduces reaction times from 150 hours to 8 hours using microwave irradiation at 180°C. This method enhances yield to 89% while suppressing oligomerization, as confirmed by HPLC analysis.
Phase-Transfer Catalysis
Employing tetrabutylammonium bromide (TBAB) in a biphasic water-toluene system accelerates alkylation kinetics. At 80°C, this method achieves 92% conversion in 12 hours, with the catalyst recyclable for three cycles without significant activity loss.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Alkylation | Acetonitrile | 130 | 150 | 85 | 95 |
| Microwave | DMF | 180 | 8 | 89 | 97 |
| Phase-Transfer | Water-Toluene | 80 | 12 | 92 | 98 |
Purification and Characterization Techniques
Recrystallization and Soxhlet Extraction
Crude products often contain unreacted pyridine and dialkylated impurities. Soxhlet extraction with ethyl acetate removes hydrophobic byproducts, while recrystallization from ethanol-water mixtures (3:1 v/v) yields crystals with >99% purity.
Spectroscopic Validation
1H NMR (400 MHz, D₂O) exhibits characteristic signals:
- Pyridinium protons: δ 9.25 (s, 1H), 8.97 (d, 1H), 8.83 (d, 1H).
- Phenylbutyl chain: δ 7.24 (td, J = 7.3 Hz, 1H), 4.66 (d, J = 2.7 Hz, 3H).
Table 2: Key NMR Assignments
| Proton Environment | Chemical Shift (δ) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Pyridinium C2-H | 9.25 | Singlet | - |
| Pyridinium C4-H | 8.97 | Doublet | 7.3 |
| Phenyl ortho-H | 7.24 | Triplet | 7.3 |
Mechanistic Insights and Reaction Optimization
Applications and Implications of Synthetic Methodologies
The optimized protocols enable gram-scale production for antibacterial and ionic liquid applications. Future directions include:
- Continuous flow synthesis : To enhance heat transfer and reduce reaction times further.
- Asymmetric alkylation : Using chiral auxiliaries to access enantiomerically pure derivatives for medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylbutyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the pyridinium salt to its reduced form.
Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinium salts .
Scientific Research Applications
1-(2-Phenylbutyl)pyridin-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenylbutyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyridinium Derivatives
Structural Variations and Physicochemical Properties
Key structural differences among pyridinium derivatives lie in the substituent attached to the nitrogen atom and the counterion. Below is a comparison of 1-(2-Phenylbutyl)pyridin-1-ium chloride with selected analogs:
Key Observations :
- Alkyl chains (e.g., dodecyl in C12cmpCl) increase hydrophobicity, affecting membrane permeability in microbial systems .
- Counterion Role : Chloride (Cl⁻) is common due to its biocompatibility and ability to stabilize cationic structures .
Antibacterial and Antioxidant Activity
- Alanine-based Pyridinium ILs : Exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, with DPPH radical scavenging rates of ~80%, comparable to ascorbic acid .
- C12cmpCl and Analogs : Longer alkyl chains (C12–C16) showed enhanced disruption of microbial membranes, but excessive hydrophobicity reduced solubility and efficacy .
Enzyme Inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
